![molecular formula C9H7F5O2 B11723049 1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-ol](/img/structure/B11723049.png)
1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-ol is a fluorinated organic compound with significant interest in various scientific fields. Its unique structure, featuring both difluoromethoxy and trifluoroethanol groups, makes it a valuable molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-ol typically involves the reaction of 2-(difluoromethoxy)benzaldehyde with trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under controlled conditions
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives
Applications De Recherche Scientifique
1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and specialty chemicals
Mécanisme D'action
The mechanism of action of 1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets. The compound’s fluorinated groups enhance its binding affinity to enzymes and receptors, modulating their activity. This can lead to various biological effects, including enzyme inhibition and altered cellular signaling pathways .
Comparaison Avec Des Composés Similaires
- 1-[4-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine hydrochloride
- Difluoromethoxylated ketones
Comparison: 1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-ol stands out due to its unique combination of difluoromethoxy and trifluoroethanol groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable tool in various research and industrial applications .
Propriétés
Formule moléculaire |
C9H7F5O2 |
|---|---|
Poids moléculaire |
242.14 g/mol |
Nom IUPAC |
1-[2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C9H7F5O2/c10-8(11)16-6-4-2-1-3-5(6)7(15)9(12,13)14/h1-4,7-8,15H |
Clé InChI |
VERBXGNCPVNXNI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(C(F)(F)F)O)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



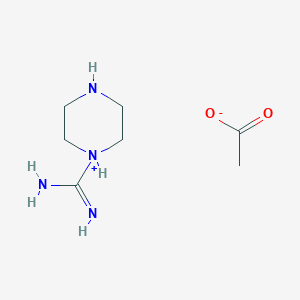
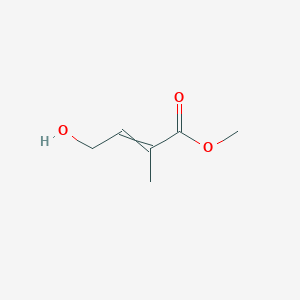


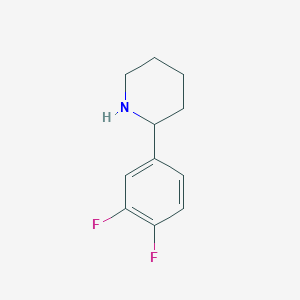
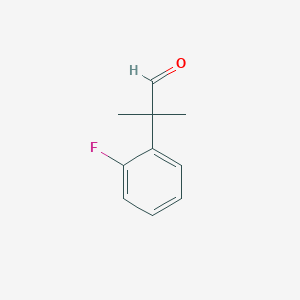
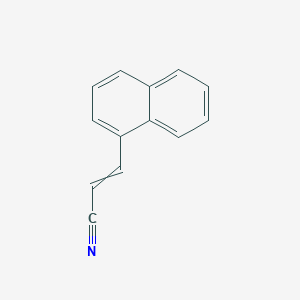
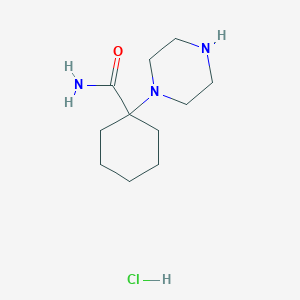


![[(2R,3S)-3-{[(tert-butyldimethylsilyl)oxy]methyl}oxiran-2-yl]methanol](/img/structure/B11723048.png)


